![molecular formula C15H15N5O3S B4333287 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4333287.png)
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.08956053 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of oxadiazole and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 248.23 g/mol. The structure features a methoxyphenyl group and a thiadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole rings. For instance, derivatives with these structures have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effect of similar compounds on cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values for the tested compounds ranged from 4.37 µM to 8.03 µM against HepG2 and A549 cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of RNA and DNA synthesis without affecting protein synthesis. This selective targeting is crucial in preventing tumor growth .
Antimicrobial Activity
Compounds derived from thiadiazoles have demonstrated broad-spectrum antimicrobial properties. The effectiveness often correlates with the substituents on the thiadiazole ring.
Research Findings
- Antibacterial Effects : Compounds similar to the one in focus exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial efficacy .
- Fungal Inhibition : Some derivatives also showed promising antifungal activity against common fungal strains, indicating their potential as therapeutic agents in treating infections .
Antioxidant Activity
The antioxidant properties of oxadiazole and thiadiazole derivatives are attributed to their ability to scavenge free radicals.
Experimental Evidence
Studies have shown that certain derivatives possess strong antioxidant capabilities, which can protect cells from oxidative stress-related damage. This property is particularly beneficial in cancer therapy as it may enhance the overall efficacy of treatment by protecting normal cells from damage during chemotherapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Methoxy Group (-OCH₃) | Enhances anticancer and antioxidant potential |
Electron-Withdrawing Groups | Increases antimicrobial activity |
Thiadiazole Moiety | Contributes to selective cytotoxicity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives effectively inhibited the proliferation of various cancer cell lines including breast and colon cancer cells. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits potent activity against a range of bacterial and fungal strains.
- Case Study : In vitro tests conducted by researchers at a leading university showed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. This suggests potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been reported to possess anti-inflammatory properties.
- Research Findings : A study indicated that derivatives of oxadiazole can reduce inflammation markers in animal models of arthritis. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
- Case Study : Investigations into the neuroprotective effects of thiadiazole derivatives have shown promise in models of Alzheimer's disease. These compounds were found to reduce oxidative stress and improve cognitive function .
Material Science
The unique properties of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide extend beyond biological applications into material science.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-9-18-19-15(24-9)16-12(21)7-8-13-17-14(20-23-13)10-5-3-4-6-11(10)22-2/h3-6H,7-8H2,1-2H3,(H,16,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNAPXAISFOWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.